

Applications of N-(4-Bromobutoxy)phthalimide in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: *N*-(4-Bromobutoxy)phthalimide

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Introduction

N-(4-Bromobutoxy)phthalimide is a bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a phthalimide group and a bromobutoxy chain, allows for its versatile application as a linker and a precursor in the synthesis of various biologically active compounds. The phthalimide moiety is particularly renowned for its ability to bind to the E3 ubiquitin ligase Cereblon (CRBN), making it a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing **N-(4-Bromobutoxy)phthalimide** for targeted protein degradation and other potential therapeutic applications.

I. Primary Application: Linker in Proteolysis Targeting Chimeras (PROTACs)

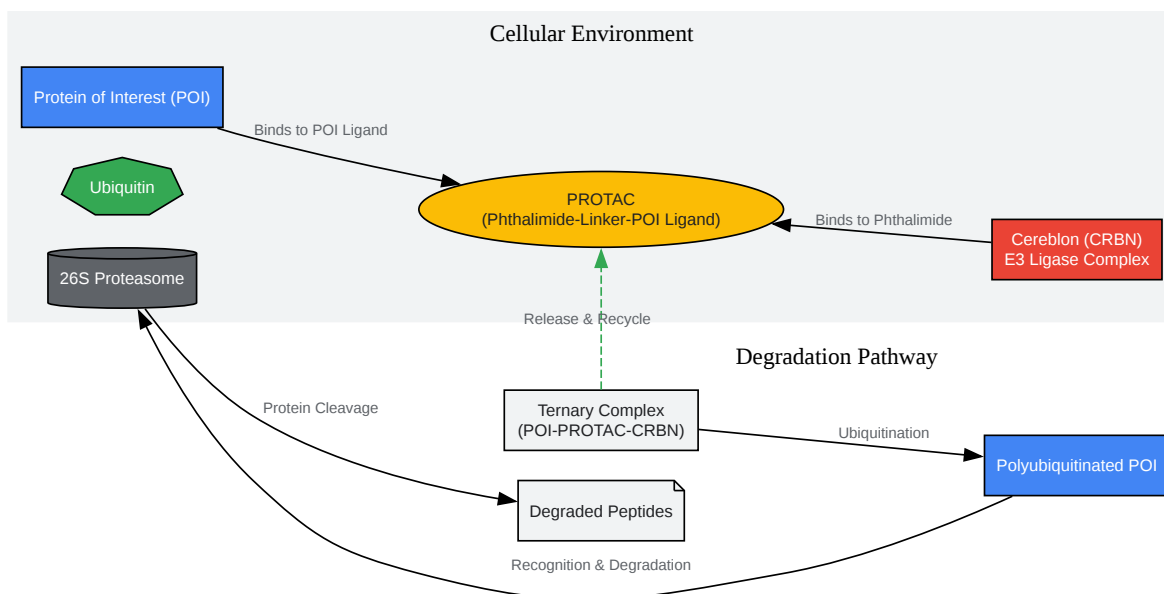
The most prominent application of **N-(4-Bromobutoxy)phthalimide** in medicinal chemistry is as a precursor for the linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs).^{[1][2]}

Mechanism of Action

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (POI ligand), a ligand that recruits an E3 ubiquitin ligase (E3 ligase ligand), and a chemical linker that connects the two. **N-(4-Bromobutoxy)phthalimide** serves as a precursor to the E3 ligase ligand and a portion of the linker. The phthalimide group specifically engages the Cereblon (CRBN) E3 ligase.^{[1][3]}

The process of PROTAC-mediated protein degradation can be summarized in the following steps:

- **Ternary Complex Formation:** The PROTAC molecule simultaneously binds to the POI and the CRBN E3 ligase, forming a ternary complex (POI-PROTAC-CRBN).^{[1][3]}
- **Ubiquitination:** The formation of this complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
- **Proteasomal Degradation:** The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.
- **Recycling:** After the degradation of the POI, the PROTAC molecule is released and can participate in further rounds of degradation, acting catalytically.^[4]



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PROTAC Mechanism of Action

Data Presentation: Performance of Phthalimide-Based PROTACs with Alkyl Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data for representative PROTACs that utilize a phthalimide-based CRBN ligand connected to a warhead via an alkyl or PEG linker, similar in nature to the butoxy linker of **N-(4-Bromobutoxy)phthalimide**.

PROTAC Name	Target Protein	E3 Ligase Recruited	Linker Type	DC50	Dmax (%)	Cell Line
ARV-771	BRD2/3/4	VHL	PEG-based	<1 nM	>90	Prostate Cancer
dBET1	BRD4	CRBN	PEG-based	~100 nM	>95	AML
PROTAC 8	BRD4	CRBN	Alkyl-based	<1 nM	>99	Prostate Cancer
Compound 1	BMI1/RING 1B	CRBN	C4 Alkyl	1.7 μ M / 1.3 μ M	>80	293T
4j	METTL3/METTL14	CRBN	Alkyl-based	0.44 μ M / 0.13 μ M	>80	MV4-11
DAS-5-oCRBN	c-Src	CRBN	Short Alkyl	<100 nM	>90	KCL-22

Note: The data presented is compiled from various publications and is intended for comparative purposes.[1][2][4][5][6] Experimental conditions may vary between studies.

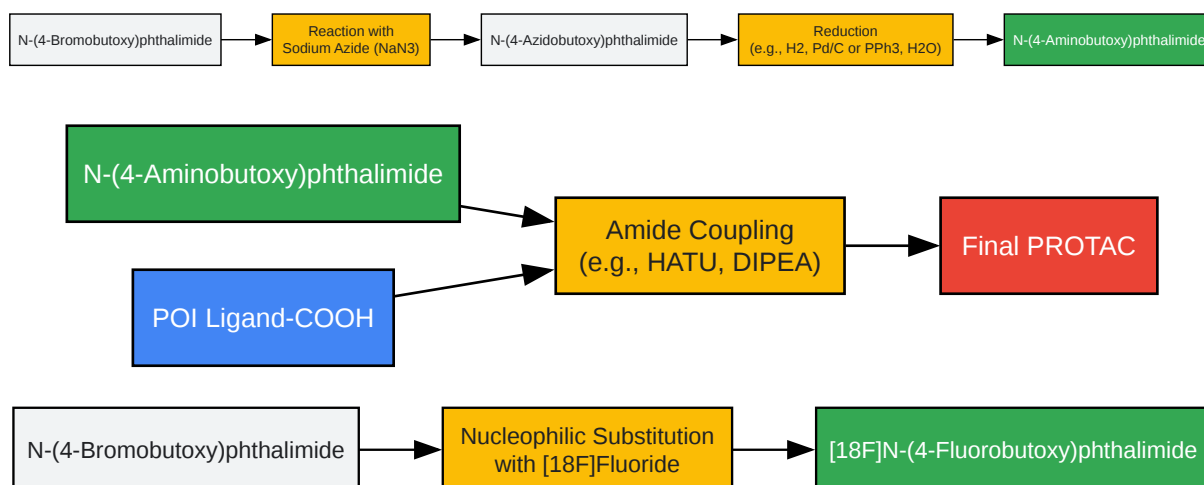
Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using **N-(4-Bromobutoxy)phthalimide** as a starting material for the linker and E3 ligase ligand.

Protocol 1: Synthesis of an Amine-Terminated Linker from **N-(4-Bromobutoxy)phthalimide**

This protocol describes the conversion of the bromo group to an azide, followed by reduction to an amine, which can then be coupled to a POI ligand.

Workflow:



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